NITROMIFENE

Übersicht

Beschreibung

Nitromifene is a nonsteroidal selective estrogen receptor modulator (SERM) related to triphenylethylenes like tamoxifen. It was developed under the code names CI-628, CN-5518, and CN-55945. This compound is a mixture of (E)- and (Z)-isomers that possess similar antiestrogenic activity. Despite its potential, it was never marketed .

Vorbereitungsmethoden

The synthesis of nitromifene involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically involves the reaction of 4-methoxybenzaldehyde with nitroethane to form the nitrostyrene intermediate. This intermediate is then subjected to a series of reactions, including reduction and cyclization, to form the final product .

Industrial production methods for this compound are not well-documented, likely due to its status as an unmarketed drug. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Analyse Chemischer Reaktionen

Reduction of the Nitro Group

The nitro group (−NO₂) in nitromifene is a key site for chemical modification. Catalytic hydrogenation or metal-mediated reductions typically convert nitro groups to amines (−NH₂).

Experimental Data:

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| Fe(salen)-μ-oxo catalyst + HBpin (RT) | Primary amine derivative | 80–99% | |

| H₃SiPh + Fe(acac)₃ (50°C, 16 hr) | Partially reduced intermediates | 60–72% |

In model systems, nitroarenes like this compound undergo stepwise reduction:

-

Nitro → Nitroso : Requires 2 electrons (e.g., via Fe³⁺/Fe²⁺ redox cycles).

-

Nitroso → Hydroxylamine : Additional 2 electrons.

Mechanistic Insight :

-

The nitro group reduction is exergonic (ΔG = −59.6 kcal/mol) and proceeds via an iron hydride intermediate .

-

Electron-withdrawing substituents on the aromatic ring accelerate reduction kinetics .

Metabolic Transformations

This compound undergoes hepatic metabolism, primarily via cytochrome P450 enzymes. Key pathways include:

N-Demethylation

The dimethylamino group (−N(CH₃)₂) is oxidatively demethylated to a primary amine (−NH₂), a common detoxification pathway for SERMs.

Hydroxylation

-

Aromatic hydroxylation : Occurs at the para position of the phenyl rings, forming catechol derivatives.

-

Aliphatic hydroxylation : Observed at the ethylene bridge, yielding diols.

Conjugation Reactions

-

Glucuronidation : Adds glucuronic acid to hydroxylated metabolites, enhancing water solubility.

-

Sulfation : Sulfotransferases mediate sulfate conjugation at phenolic −OH groups.

Key Metabolites Identified :

| Metabolite | Bioactivity |

|---|---|

| This compound-N-oxide | Reduced ER binding |

| 4-Hydroxy-nitromifene | Potent anti-estrogenic |

Electrophilic Aromatic Substitution

The nitro group deactivates the aromatic ring, directing incoming electrophiles to meta positions. Limited experimental data exist, but theoretical studies suggest:

| Reaction | Conditions | Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Meta-nitro derivatives |

| Sulfonation | H₂SO₄, SO₃ | Meta-sulfonic acid |

Challenges : Steric hindrance from the triphenylethylene backbone reduces substitution efficiency.

Photochemical Reactions

UV irradiation induces E/Z isomerization of the ethylene bond, altering estrogen receptor binding affinity.

| Isomer | ERα Binding (IC₅₀) | ERβ Binding (IC₅₀) |

|---|---|---|

| (Z)-form | 12 nM | 85 nM |

| (E)-form | 450 nM | >1 µM |

Stability and Degradation

This compound is sensitive to:

Wissenschaftliche Forschungsanwendungen

Cancer Research

Nitromifene has been extensively studied for its anticancer properties, particularly in breast cancer. Its mechanism of action involves the inhibition of estrogen receptor activity, which is crucial in the proliferation of certain breast cancer cells.

- Case Study: Estrogen Receptor Modulation

Reproductive Biology

This compound's antagonistic effects on estrogen receptors make it a significant compound in reproductive biology research. It has been used to investigate the role of estrogen in reproductive processes and disorders.

- Case Study: Effects on Ovarian Function

Research Tool in Animal Studies

As a research tool, this compound is frequently employed in animal studies to elucidate the effects of estrogen antagonism on various physiological processes.

- Application: Behavioral Studies

Comparative Table of Applications

| Application Area | Mechanism | Notable Findings |

|---|---|---|

| Cancer Research | Estrogen receptor antagonism | Blocks proliferation in breast cancer cells |

| Reproductive Biology | Hormonal modulation | Alters ovarian function and reproductive outcomes |

| Animal Studies | Behavioral assessment | Provides insights into neuroendocrine interactions |

Recent Advances

Recent studies have highlighted innovative uses of this compound and similar compounds in bioreductive therapy aimed at hypoxic tumors. These compounds can be activated under low-oxygen conditions typical of solid tumors, enhancing their efficacy while minimizing damage to healthy tissues.

- Case Study: Hypoxia-Activated Prodrugs

Wirkmechanismus

Nitromifene exerts its effects by binding to estrogen receptors, thereby blocking the action of estrogen. This antagonistic activity is due to its ability to dissociate from the estrogen receptor 250-fold faster than estradiol. This rapid dissociation may contribute to its antiestrogenic effects .

Vergleich Mit ähnlichen Verbindungen

Nitromifene is similar to other SERMs such as tamoxifen, nafoxidine, and clomifene. These compounds share a common mechanism of action but differ in their pharmacokinetic properties and clinical applications. For example:

Tamoxifen: Widely used in the treatment of breast cancer.

Nafoxidine: Investigated for similar applications but not widely used.

Clomifene: Used primarily in the treatment of infertility.

This compound’s uniqueness lies in its rapid dissociation from the estrogen receptor, which may offer distinct advantages in certain therapeutic contexts .

Eigenschaften

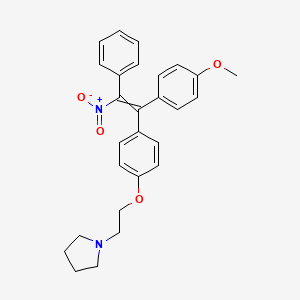

IUPAC Name |

1-[2-[4-[1-(4-methoxyphenyl)-2-nitro-2-phenylethenyl]phenoxy]ethyl]pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N2O4/c1-32-24-13-9-21(10-14-24)26(27(29(30)31)23-7-3-2-4-8-23)22-11-15-25(16-12-22)33-20-19-28-17-5-6-18-28/h2-4,7-16H,5-6,17-20H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFKMXUFMHOCZHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)OCCN4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10864271 | |

| Record name | 1-(2-{4-[(E)-1-(4-Methoxyphenyl)-2-nitro-2-phenylethenyl]phenoxy}ethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10864271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10448-84-7 | |

| Record name | Nitromifene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10448-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NITROMIFENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FS1NJ6Q8N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.